4-chloro-N,N-di-sec.butyl-benzamide
Description
4-Chloro-N,N-di-sec-butylbenzamide is a tertiary benzamide derivative featuring a chlorine atom at the para-position of the benzene ring and two sec-butyl groups attached to the amide nitrogen. This compound is part of a broader class of N,N-dialkylbenzamides, which are studied for their catalytic, pharmacological, and material science applications. The steric and electronic properties imparted by the sec-butyl substituents distinguish it from analogs with linear or smaller alkyl groups.
Properties
Molecular Formula |
C15H22ClNO |
|---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C15H22ClNO/c1-5-11(3)17(12(4)6-2)15(18)13-7-9-14(16)10-8-13/h7-12H,5-6H2,1-4H3 |
InChI Key |
CLLHLYHGUAFQCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Catalytic Performance in Amidation Reactions
The turnover numbers (TONs) of tertiary benzamides synthesized via nickel(II)-catalyzed C–N coupling reactions () reveal steric effects on catalytic efficiency:
*Predicted TON based on steric trends.
†Estimated from the observed inverse correlation between alkyl chain bulkiness and TON. The sec-butyl groups introduce greater steric hindrance than linear butyl, likely reducing catalytic efficiency compared to smaller substituents like ethyl-methyl.
Physicochemical Properties
Molecular weight and solubility trends are influenced by substituent size and branching:
*Calculated based on molecular formula. Branched sec-butyl groups increase lipophilicity compared to linear analogs, reducing solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
